![molecular formula C13H15N3O2S B4081327 ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4081327.png)
ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Vue d'ensemble
Description
Ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, also known as EAPC, is a synthetic compound that has been found to exhibit various biological activities. It belongs to the family of thieno[2,3-d]pyrimidine derivatives and has been the subject of numerous scientific studies due to its potential use in the development of new drugs. In
Mécanisme D'action
The exact mechanism of action of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Additionally, ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit cell proliferation. Additionally, ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been found to reduce the production of reactive oxygen species (ROS), which can contribute to oxidative stress and cell damage. ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has also been found to have anti-angiogenic activity, meaning it can inhibit the growth of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is its broad spectrum of biological activity, which makes it a potential candidate for the development of new drugs. Additionally, ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been found to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is its poor solubility in water, which can make it difficult to work with in some experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate.
Orientations Futures
There are several future directions for research on ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. One area of interest is the development of new drugs based on the structure of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. Additionally, further studies are needed to understand the mechanism of action of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate and to identify potential targets for drug development. Further studies are also needed to determine the safety and efficacy of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in vivo, and to identify any potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate are needed to fully understand its potential as a therapeutic agent.
Applications De Recherche Scientifique
Ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been found to exhibit various biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have potential as a chemotherapeutic agent. ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has also been found to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. ethyl 4-(allylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has also been found to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-6-14-11-9-8(3)10(13(17)18-5-2)19-12(9)16-7-15-11/h4,7H,1,5-6H2,2-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPJZYRMBBEWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CN=C2S1)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-(prop-2-enylamino)thieno[2,3-d]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



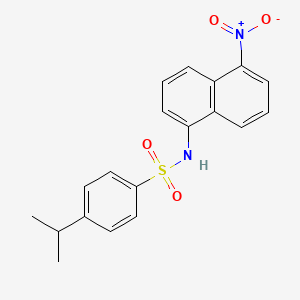
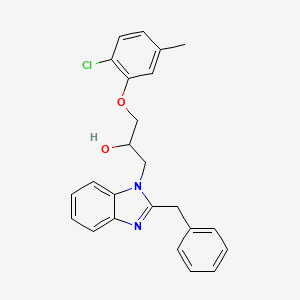
![N-(1-phenylethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4081258.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4081284.png)
![17-(1,3-benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4081285.png)
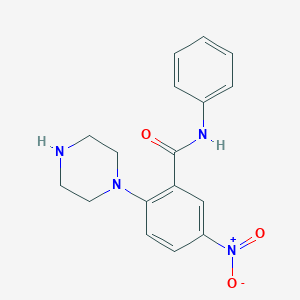
![1-benzyl-5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4081299.png)
![1-(4-fluorophenyl)-4-({[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4081304.png)
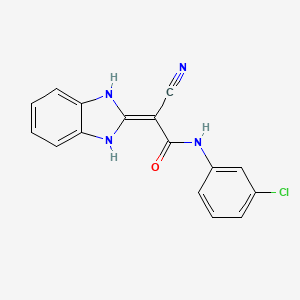
![4,4'-(1,4-butanediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4081316.png)
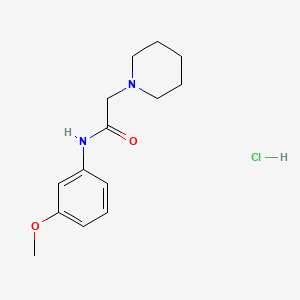
![ethyl 3-{4,8-dimethyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4081322.png)
![3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide](/img/structure/B4081330.png)
![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4081338.png)